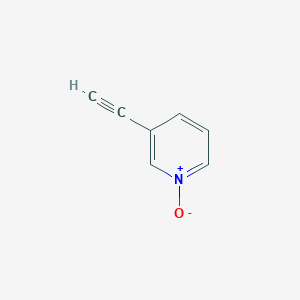

3-Ethynyl-pyridine 1-oxide

Beschreibung

The exact mass of the compound this compound is 119.037113783 g/mol and the complexity rating of the compound is 135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethynyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEORPOJZRSZZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719390 | |

| Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49836-11-5 | |

| Record name | 3-Ethynyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Ethynyl-pyridine 1-oxide

CAS Number: 49836-11-5 Molecular Formula: C₇H₅NO Molecular Weight: 119.12 g/mol [1]

Part 1: Executive Summary & Retrosynthetic Analysis

3-Ethynyl-pyridine 1-oxide is a high-value heterocyclic building block, particularly useful in "Click Chemistry" (CuAAC) for bioconjugation and as a core scaffold in medicinal chemistry (e.g., mGluR5 modulators). Its synthesis requires navigating two competing reactive functionalities: the oxidizable pyridine nitrogen and the sensitive terminal alkyne.

While direct oxidation of 3-ethynylpyridine is theoretically possible, it poses chemoselectivity challenges. The industry-preferred route prioritizes the formation of the N-oxide before installing the alkyne functionality. This "Pre-Oxidation Strategy" avoids potential side reactions such as alkyne hydration or oxidative cleavage.

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the two primary disconnections. Path A (Sonogashira on N-Oxide) is the recommended route for high purity and scalability.

Figure 1: Retrosynthetic analysis showing the robust Path A (green/blue) versus the risky Path B (red).

Part 2: Detailed Synthetic Methodologies

Method A: The "Pre-Oxidation" Route (Recommended)

Strategy: Oxidize the halogenated precursor first, then install the alkyne via Sonogashira coupling. This protects the sensitive alkyne from harsh oxidation conditions.

Step 1: N-Oxidation of 3-Bromopyridine

The oxidation of the electron-deficient pyridine ring requires a strong oxidant. m-Chloroperoxybenzoic acid (m-CPBA) is preferred for laboratory scale due to its mild temperature profile, while Urea-Hydrogen Peroxide (UHP) is safer for larger scales.

-

Reagents: 3-Bromopyridine, m-CPBA (70-75%), Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.

-

Key Insight: The 3-bromo substituent is electron-withdrawing, slightly deactivating the ring. A slight excess (1.1–1.2 eq) of oxidant and extended reaction times are often necessary compared to unsubstituted pyridine.

Step 2: Sonogashira Coupling

Coupling 3-bromopyridine 1-oxide with trimethylsilylacetylene (TMSA). The N-oxide moiety modifies the electronics of the ring, often making the C3 position more susceptible to oxidative addition by Pd(0) compared to the neutral pyridine, but it can also coordinate to the catalyst, requiring optimized ligand loads.

-

Reagents: TMS-Acetylene, Pd(PPh₃)₂Cl₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).

-

Why TMSA? Using TMS-protected acetylene prevents double-coupling (formation of bis-pyridyl acetylene) and allows for easy handling (liquid vs. gas).

Step 3: Desilylation

Removal of the TMS group to reveal the terminal alkyne.

-

Reagents: K₂CO₃ in Methanol or TBAF in THF.

-

Precaution: N-oxides are polar; aqueous workups can be tricky. Using K₂CO₃/MeOH often allows filtration of the solid product or simple extraction.

Comparative Analysis of Methods

| Feature | Method A: Sonogashira on N-Oxide | Method B: Direct Oxidation of Alkyne |

| Chemoselectivity | High. Alkyne is introduced post-oxidation. | Low. Risk of alkyne oxidation (oxirene formation/cleavage). |

| Yield (Overall) | 55–70% (3 steps) | 30–45% (Variable, substrate dependent) |

| Purification | Intermediates are distinct; easy silica separation. | Difficult separation of N-oxide from unreacted alkyne. |

| Safety | Moderate. N-oxides are energetic; stepwise control is better. | Lower. Oxidizing a terminal alkyne with peracids can be hazardous. |

| Scalability | High. Steps 1 & 3 are standard; Step 2 is robust. | Low. Selectivity drops on scale. |

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Bromopyridine 1-oxide[3]

-

Setup: Charge a round-bottom flask with 3-bromopyridine (10.0 mmol) and DCM (50 mL). Cool to 0°C.

-

Addition: Add m-CPBA (12.0 mmol, 70% purity) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (rt) and stir for 12–16 hours. Monitor by TLC (DCM/MeOH 95:5). The N-oxide will be significantly more polar (lower R_f).

-

Workup: Wash with sat. NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid byproduct.

-

Note: If the N-oxide is water-soluble, use solid K₂CO₃ to neutralize and filter, or perform continuous extraction.

-

-

Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (EtOAc/MeOH gradient).

-

Yield: Expect 85–95% as a white/off-white solid.

Protocol 2: Sonogashira Coupling & Deprotection

-

Coupling:

-

Dissolve 3-bromopyridine 1-oxide (5.0 mmol) in dry DMF (10 mL) and Et₃N (5 mL).

-

Degas with N₂ or Ar for 15 mins.

-

Add Pd(PPh₃)₂Cl₂ (0.15 mmol, 3 mol%) and CuI (0.15 mmol, 3 mol%).

-

Add TMS-acetylene (6.0 mmol) dropwise.

-

Heat to 50–60°C for 4–6 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with water/brine (to remove DMF). Concentrate and purify intermediate (3-((trimethylsilyl)ethynyl)pyridine 1-oxide).

-

-

Deprotection:

-

Dissolve the TMS-intermediate in MeOH (10 mL).

-

Add K₂CO₃ (1.0 eq). Stir at rt for 30–60 mins.

-

Workup: Filter off excess carbonate, concentrate, and pass through a short silica plug to obtain pure This compound .

-

Part 4: Safety & Handling (E-E-A-T)

-

N-Oxide Hazards: Pyridine N-oxides are energetic materials. While this compound is relatively stable, it should not be subjected to excessive heat (>120°C) or mechanical shock, especially when dry.

-

Alkyne Reactivity: Terminal alkynes can form explosive acetylides with copper or silver in their metallic form. Ensure all CuI is removed during the workup (wash with NH₄Cl/NH₃ solution).

-

Peroxides: When using m-CPBA, ensure complete quenching of peroxides (check with starch-iodide paper) before concentrating the reaction mixture to prevent explosions.

References

-

Jain, S. L., Joseph, J. K., & Sain, B. (2006). Rhenium-catalyzed oxidation of tertiary nitrogen compounds to N-oxides using sodium percarbonate. Synlett, 2006(16), 2661-2663. (General N-oxidation methodology).[2][3]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Standard coupling protocols).

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridine N-oxides. Retrieved from [Link]

Sources

The Dual-Nature Reactivity of the Ethynyl Group in 3-Ethynylpyridine 1-Oxide: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine 1-oxide is a heterocyclic building block of significant interest, positioned at the intersection of high-energy acetylenic chemistry and the nuanced electronic effects of an N-oxide functionality. The N-oxide group imparts a unique dual-nature reactivity to the ethynyl moiety, acting as both a π-donor and a potent σ-acceptor. This guide provides an in-depth exploration of this relationship, elucidating how the N-oxide modulates the reactivity of the ethynyl group across a spectrum of pivotal organic transformations. We will dissect the causality behind its participation in pericyclic reactions, metal-catalyzed cross-couplings, and nucleophilic additions, offering field-proven insights and detailed experimental protocols for its strategic deployment in medicinal chemistry and materials science.

Introduction: The Electronic Influence of the Pyridine N-Oxide

The strategic importance of 3-Ethynylpyridine 1-oxide arises from the synergistic interplay between its two core functional groups. The terminal alkyne is a versatile handle for molecular construction, readily participating in reactions like cycloadditions and cross-couplings. The pyridine N-oxide, however, is not a passive spectator. Its introduction fundamentally alters the electronic landscape of the entire molecule.

The N-oxide functionality exhibits a profound push-pull electronic character:

-

σ-Acceptor (Inductive Withdrawal): Due to the high electronegativity of the oxygen atom, the N⁺-O⁻ dipole exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect deactivates the ring towards electrophilic substitution compared to pyridine but, crucially, enhances the electrophilicity of the ring carbons, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[1][2] This inductive pull extends to the ethynyl group at the C3 position, increasing the acidity of the terminal proton and rendering the triple bond more susceptible to nucleophilic addition.

-

π-Donor (Resonance Donation): Conversely, the oxygen atom can donate a lone pair of electrons into the pyridine π-system, increasing electron density at the C2, C4, and C6 positions through resonance (+M effect).[3][4]

This duality activates the molecule for a diverse and distinct set of chemical transformations compared to its parent, 3-ethynylpyridine. This guide will explore the practical implications of these electronic effects on the reactivity of the ethynyl group.

Synthesis of 3-Ethynylpyridine 1-Oxide

The most common and direct method for preparing 3-ethynylpyridine 1-oxide is through the oxidation of the parent pyridine. The nitrogen atom's lone pair in 3-ethynylpyridine is readily attacked by an oxygen-transfer agent.

Causality in Reagent Selection

The choice of oxidant is critical. While powerful oxidants can lead to undesired side reactions with the ethynyl group, milder reagents provide the desired N-oxide in high yield.

-

Hydrogen Peroxide in Acetic Acid: A classic and cost-effective method. Acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidizing species.

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and selective reagent for N-oxidation that is often used for sensitive substrates. It operates under mild conditions, preserving the integrity of the alkyne.[5]

-

Methyltrioxorhenium (MTO) with H₂O₂: A catalytic system that allows for high efficiency and yields, even with electronically diverse pyridines.[5]

General Experimental Protocol: N-Oxidation with m-CPBA

This protocol provides a reliable method for the synthesis of 3-ethynylpyridine 1-oxide.

-

Dissolution: Dissolve 1.0 equivalent of 3-ethynylpyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Add a solution of m-CPBA (1.1 to 1.2 equivalents) in the same solvent dropwise over 30-60 minutes. The slow addition rate is a key control parameter to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-ethynylpyridine 1-oxide.

Reactivity Profile of the Ethynyl Group

The electronic perturbations induced by the N-oxide group govern the reactivity of the ethynyl moiety, enhancing its performance in several key reaction classes.

Pericyclic Reactions: [3+2] Cycloadditions

The ethynyl group of 3-ethynylpyridine 1-oxide is an excellent dipolarophile for 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocycles.[6] The electron-withdrawing nature of the N-oxidized pyridine ring lowers the energy of the alkyne's LUMO, accelerating the reaction with 1,3-dipoles that are HOMO-controlled, such as azides and nitrile oxides.

The reaction with organic azides to form 1,2,3-triazoles is a cornerstone of click chemistry. The enhanced electrophilicity of the alkyne in 3-ethynylpyridine 1-oxide facilitates this transformation, often proceeding under mild, copper-catalyzed conditions to afford the 1,4-disubstituted triazole with high regioselectivity.

Nitrile oxides react readily with the activated alkyne to produce isoxazoles, which are valuable scaffolds in medicinal chemistry.[7][8] The reaction typically proceeds via a concerted mechanism, and the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.[9]

Diagram: 1,3-Dipolar Cycloaddition Workflow

Caption: General workflow for 1,3-dipolar cycloaddition reactions.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[10] 3-Ethynylpyridine 1-oxide is an excellent substrate for this reaction.

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[11]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.

-

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base (e.g., triethylamine or diisopropylamine) to form a copper acetylide intermediate. The base is crucial as it deprotonates the alkyne, increasing its nucleophilicity. The increased acidity of the acetylenic proton in 3-ethynylpyridine 1-oxide, due to the N-oxide's inductive effect, facilitates this deprotonation step.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex.

-

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

The choice of a mild amine base is critical; it serves both to deprotonate the alkyne and to act as a ligand and solvent. Anhydrous and anaerobic conditions are typically required to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[12]

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Nucleophilic Additions to the Alkyne

While alkynes are generally less reactive towards nucleophiles than alkenes, the strong electron-withdrawing effect of the pyridine N-oxide moiety significantly enhances the electrophilicity of the ethynyl group. This activation facilitates the addition of nucleophiles across the triple bond.[13]

This principle is clearly demonstrated in the hydrohalogenation of ethynylpyridines. The reaction proceeds readily because protonation of the pyridine nitrogen enhances the electrophilicity of the alkyne, allowing for the nucleophilic attack of the halide ion.[14] The permanent dipole and inductive effect of the N-oxide in 3-ethynylpyridine 1-oxide achieve a similar activation without the need for a strong acid, opening the door for additions of a wider range of nucleophiles under milder conditions.

Table 1: Comparison of Reactivity Profiles

| Reaction Type | 3-Ethynylpyridine | 3-Ethynylpyridine 1-Oxide | Rationale for Enhanced Reactivity |

| 1,3-Dipolar Cycloaddition | Moderate | High | N-oxide's -I effect lowers the alkyne LUMO energy, accelerating the reaction. |

| Sonogashira Coupling | Good | Excellent | N-oxide's -I effect increases the acidity of the terminal proton, facilitating deprotonation and copper acetylide formation. |

| Nucleophilic Addition | Low (requires activation) | Moderate to High | N-oxide's strong -I effect polarizes the C≡C bond, making it more electrophilic and susceptible to nucleophilic attack. |

Applications in Drug Discovery and Materials Science

The unique reactivity of 3-ethynylpyridine 1-oxide makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic or material applications.

-

Medicinal Chemistry: The pyridine N-oxide motif is a recognized pharmacophore.[15] It can act as a bioisostere for other groups, improve aqueous solubility, and modulate a drug's metabolic profile.[4][16] The ability to easily functionalize the ethynyl group via Sonogashira coupling or click chemistry allows for the rapid generation of compound libraries for screening against biological targets.

-

Materials Science: The rigid, linear nature of the ethynyl group is ideal for constructing conjugated polymers and organic electronic materials. The N-oxide provides a site for coordination to metal centers and can influence the electronic properties and solid-state packing of materials.

Conclusion

The N-oxide functionality in 3-ethynylpyridine 1-oxide is a powerful control element that profoundly influences the reactivity of the appended ethynyl group. By acting as a strong sigma-acceptor, it enhances the acidity of the terminal proton and increases the electrophilicity of the triple bond. This activation makes the molecule a superior substrate for key synthetic transformations, including 1,3-dipolar cycloadditions, Sonogashira cross-coupling reactions, and nucleophilic additions. Understanding and leveraging this dual electronic nature allows researchers to strategically employ this versatile building block in the efficient synthesis of complex heterocyclic systems for drug discovery and advanced materials development.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.

-

ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved from [Link]

-

YouTube. (2020). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

-

Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

-

MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling between 3-ethynylpyridine and 3, 11 and 20. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]

-

PubMed. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aryne cycloaddition with 3-oxidopyridinium species. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

YouTube. (2020). Reactivity of Pyridine-N-Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Retrieved from [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 14. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethynyl-pyridine 1-oxide as a building block in organic synthesis

Technical Monograph: 3-Ethynyl-pyridine 1-oxide in Advanced Organic Synthesis

Executive Summary

This compound (CAS 49836-11-5) represents a high-value heterocyclic building block in modern medicinal chemistry. It bridges the structural gap between the lipophilic pyridine scaffold and the polar, metabolically active pyridine N-oxide moiety. Its terminal alkyne functionality serves as a versatile "chemical handle" for bioorthogonal ligation (Click Chemistry) and cross-coupling reactions, while the N-oxide group modulates basicity, solubility, and directs regioselective C-H functionalization. This guide details the synthesis, reactivity profile, and strategic application of this scaffold in drug discovery.[1]

Chemical Profile & Physical Properties[2][3]

| Property | Specification |

| IUPAC Name | 3-Ethynylpyridin-1-ium-1-olate |

| Common Synonyms | 3-Ethynylpyridine N-oxide; 3-Ethynylpyridine 1-oxide |

| CAS Number | 49836-11-5 |

| Molecular Formula | C₇H₅NO |

| Molecular Weight | 119.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (decomposition) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in Et₂O |

| Stability | Hygroscopic; Store under inert atmosphere at -20°C |

Synthesis Protocol: Oxidative N-Functionalization

The most reliable route to this compound is the direct oxidation of 3-ethynylpyridine. While hydrogen peroxide/acetic acid is a classical method, it often requires harsh heating that can degrade the terminal alkyne. The m-Chloroperoxybenzoic acid (m-CPBA) method is superior for its mild conditions and high functional group tolerance.

Optimized Experimental Procedure

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3-Ethynylpyridine (1.03 g, 10.0 mmol)

-

m-CPBA (77% max, 2.68 g, 12.0 mmol, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Saturated aqueous NaHCO₃

-

Solid Na₂SO₄

Step-by-Step Protocol:

-

Preparation: Dissolve 3-ethynylpyridine (1.03 g) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

-

Oxidation: Dissolve m-CPBA (2.68 g) in DCM (10 mL) and add it dropwise to the pyridine solution over 15 minutes. Reasoning: Slow addition at low temperature prevents over-oxidation of the alkyne to the oxirene or cleavage products.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–5 hours. Monitor via TLC (95:5 DCM/MeOH). The product will appear significantly more polar (lower R_f) than the starting material.

-

Workup (Critical Step):

-

Cool the mixture back to 0 °C to precipitate m-chlorobenzoic acid (byproduct). Filter off the solid.

-

Wash the filtrate with saturated aqueous NaHCO₃ (3 × 20 mL) to remove remaining acidic byproducts. Verification: The aqueous layer should remain basic (pH > 8).

-

Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure (keep bath < 35 °C). Purify the residue via flash column chromatography on silica gel (Gradient: 0% → 5% MeOH in DCM).

-

Yield: Expect 0.95–1.05 g (80–88%) of the target N-oxide.

Reactivity Profile & Mechanistic Pathways

The utility of this compound stems from its dual reactivity: the dipolar N-oxide directs electrophilic substitution and C-H activation, while the terminal alkyne enables cycloadditions.

A. 1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne is a prime substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] The resulting 1,2,3-triazole-pyridine N-oxide motif is a potent bioisostere for amide bonds in kinase inhibitors.

B. Directed C-H Activation

The N-oxide oxygen acts as a directing group (DG) for transition metals (Pd, Rh), facilitating C-H functionalization at the C2 position. This allows for the rapid construction of 2,3-disubstituted pyridines, which are difficult to access via electrophilic aromatic substitution.

C. Visualization of Synthetic Pathways

Caption: Divergent synthetic utility of this compound, enabling access to triazoles, isoxazoles, and C2-functionalized derivatives.

Applications in Medicinal Chemistry

Bioisosterism & Solubility

The pyridine N-oxide moiety is highly polar (Dipole moment ~4.2 D). Incorporating it via the 3-ethynyl linker serves two strategic purposes:

-

Solubility Enhancement: It significantly lowers LogP compared to the parent pyridine, improving aqueous solubility for lipophilic drug candidates.

-

Metabolic Stability: The N-oxide is already "oxidized," preventing formation of the reactive pyridinium metabolite often generated by CYP450 enzymes. It acts as a metabolic "soft spot" blocker.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this compound serves as a rigid linker. The alkyne geometry (180° bond angle) projects the polar N-oxide into solvent-exposed regions of a protein binding pocket, while the alkyne carbon acts as a vector for growing the fragment into a lead compound.

References

-

Synthesis & Properties: 3-Ethynylpyridine | CAS 2510-23-8.[3] ChemSrc. Link

-

N-Oxide Reactivity: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides."[4] Arkivoc 2001, no.[5] 1 (2001): 242-268.[4][5] Link

-

Click Chemistry: Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[6] Angewandte Chemie International Edition 40, no. 11 (2001): 2004-2021. Link

-

m-CPBA Oxidation Protocol: "Workup: mCPBA Oxidation." University of Rochester, Department of Chemistry. Link

-

Sonogashira Coupling: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews 107, no. 3 (2007): 874-922. Link

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. 3-Ethynylpyridine | CAS#:2510-23-8 | Chemsrc [chemsrc.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. baranlab.org [baranlab.org]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

Methodological & Application

Synthesis and Application of 3-Ethynylpyridine 1-Oxide Derivatives in Polymer Science: A Detailed Guide

Introduction: The Strategic Value of 3-Ethynylpyridine 1-Oxide in Advanced Polymer Design

In the pursuit of novel polymeric materials with tailored functionalities, the strategic selection of monomeric building blocks is paramount. 3-Ethynylpyridine 1-oxide and its derivatives have emerged as a compelling class of monomers for polymer scientists. The unique combination of a rigid pyridine ring, a reactive ethynyl group, and a coordinating N-oxide moiety imparts a trifecta of desirable attributes to the resulting polymers. The pyridine N-oxide unit offers enhanced solubility in polar solvents, potential for hydrogen bonding, and the ability to coordinate with metal ions, opening avenues for the development of catalysts, sensors, and materials with unique optical properties. The ethynyl group serves as a versatile handle for polymerization, allowing for the creation of conjugated polymer backbones with interesting electronic and photophysical properties.

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of 3-ethynylpyridine 1-oxide derivatives and their subsequent polymerization. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the potential applications of these promising polymers.

Part 1: Synthesis of the 3-Ethynylpyridine 1-Oxide Monomer

The synthesis of 3-ethynylpyridine 1-oxide is a two-step process that begins with the introduction of the ethynyl group onto the pyridine ring, followed by the selective oxidation of the nitrogen atom.

Step 1: Sonogashira Coupling for the Synthesis of 3-Ethynylpyridine

The Sonogashira coupling is a robust and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this protocol, we will couple 3-bromopyridine with a protected alkyne, ethynyltrimethylsilane, followed by deprotection.

Causality of Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide, is employed. The palladium complex is the primary catalyst for the cross-coupling reaction, while the copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for the reaction. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.

-

Protecting Group: The use of ethynyltrimethylsilane provides a stable and easily handled source of the ethynyl group. The trimethylsilyl (TMS) group is readily removed under mild basic conditions.

Experimental Protocol: Synthesis of 3-Ethynylpyridine

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Solvent and Reagents Addition: Add anhydrous and deoxygenated THF (10 mL/mmol of 3-bromopyridine) and triethylamine (2.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Deprotection: After completion of the coupling reaction, cool the mixture to room temperature and add a solution of potassium carbonate (2.0 eq) in methanol. Stir for 2-4 hours to effect the deprotection of the TMS group.

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-ethynylpyridine.

-

Safety Precautions: 3-Ethynylpyridine is a flammable solid and can cause skin and eye irritation, as well as respiratory irritation. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Step 2: N-Oxidation of 3-Ethynylpyridine

The selective oxidation of the pyridine nitrogen in the presence of the reactive ethynyl group is a critical step. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation.

Causality of Experimental Choices:

-

Oxidizing Agent: m-CPBA is a relatively mild and selective oxidizing agent that readily converts pyridines to their corresponding N-oxides without significantly affecting the alkyne functionality.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or chloroform is typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is usually carried out at or below room temperature to control the exothermicity and prevent potential side reactions.

Experimental Protocol: Synthesis of 3-Ethynylpyridine 1-oxide

-

Reaction Setup: Dissolve 3-ethynylpyridine (1.0 eq) in dichloromethane (DCM) (20 mL/mmol of pyridine) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield 3-ethynylpyridine 1-oxide.

-

Visualization of the Synthetic Workflow

Caption: Polymerization of 3-ethynylpyridine 1-oxide.

Part 3: Applications in Polymer Science and Characterization

Polymers derived from 3-ethynylpyridine 1-oxide are expected to possess a range of valuable properties, making them suitable for various applications in materials science.

Potential Applications:

-

Advanced Polymers: The incorporation of the pyridine N-oxide moiety can lead to polymers with enhanced thermal stability, specific conductivity, and improved mechanical strength. These materials could find use in aerospace, electronics, and specialized coatings.

-

Organic Electronics: The conjugated backbone of these polymers makes them promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors.

-

Functional Coatings: The coordinating ability of the N-oxide group can be exploited to create functional coatings with improved adhesion, corrosion resistance, or specific surface properties.

-

Drug Delivery: The biocompatibility and potential for functionalization of pyridine-based polymers make them interesting for applications in drug delivery systems.

Characterization of Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

| Characterization Technique | Information Obtained | Typical Expected Results for Poly(3-ethynylpyridine 1-oxide)s |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Controlled polymerization should yield polymers with a narrow PDI (e.g., < 1.5). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and confirmation of monomer incorporation | Broadened peaks in ¹H and ¹³C NMR spectra corresponding to the polymer backbone and side chains. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Characteristic peaks for the C≡C bond (around 2100 cm⁻¹) may disappear or shift upon polymerization. Peaks for the N-O bond (around 1250 cm⁻¹) should be present. |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer | High decomposition temperatures are expected due to the rigid aromatic backbone. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | The Tg will depend on the specific side chains and molecular weight of the polymer. |

| UV-Visible Spectroscopy | Electronic properties and conjugation length | Absorption maxima in the UV-visible region, indicating a conjugated system. |

| Cyclic Voltammetry (CV) | Electrochemical properties (redox potentials, band gap) | Reversible or quasi-reversible redox peaks, providing information on the HOMO and LUMO energy levels. |

Conclusion

The synthesis of 3-ethynylpyridine 1-oxide derivatives offers a gateway to a new class of functional polymers with a wide range of potential applications. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis and polymerization of these promising monomers. The unique combination of the pyridine N-oxide functionality and a conjugated polyacetylene backbone makes these materials highly attractive for the development of next-generation electronic devices, functional coatings, and biomedical materials. Further research into the fine-tuning of the polymer properties through the introduction of various substituents on the pyridine ring will undoubtedly unlock even more exciting possibilities in the field of polymer science.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- The Role of 3-Ethynylpyridine in Modern Material Science. (n.d.). SynQuest Laboratories.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 186003, 3-Ethynylpyridine. Retrieved January 24, 2024 from [Link].

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

Application Notes and Protocols for the Functionalization of Polymers with 3-Ethynyl-pyridine 1-oxide

Introduction: The Strategic Importance of 3-Ethynyl-pyridine 1-oxide in Advanced Polymer Design

The functionalization of polymers is a cornerstone of modern materials science and drug development, enabling the precise tailoring of material properties for specific, high-value applications.[1] Among the vast array of functional molecules, this compound stands out as a particularly versatile building block. Its unique structure, featuring a terminal alkyne group and a pyridine N-oxide moiety, offers a gateway to a new generation of "smart" polymers with enhanced capabilities.

The terminal alkyne provides a highly efficient "handle" for covalent attachment to polymer backbones via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[2] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for the modification of sensitive biomolecules and complex polymer architectures.[2]

Simultaneously, the pyridine N-oxide group imparts a range of desirable physicochemical properties. The highly polar N+–O– bond can enhance water solubility, a critical factor in many biomedical applications.[2] Furthermore, pyridine N-oxides are known to exhibit interesting redox behavior and can serve as ligands in coordination chemistry, opening avenues for the development of stimuli-responsive materials and drug delivery systems.[2][3] Polymeric N-oxides have also demonstrated excellent blood compatibility and non-immunogenic properties, making them attractive for in vivo applications.[1][2]

This comprehensive guide provides detailed protocols and application insights for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound for the creation of advanced functional polymers.

Core Methodologies: "Clicking" this compound onto Polymeric Scaffolds

The primary strategy for incorporating this compound into a polymer is through the CuAAC reaction. This involves the reaction of the terminal alkyne of this compound with an azide-functionalized polymer.

Workflow Overview

Caption: General workflow for polymer functionalization.

Part 1: Preparation of Azide-Terminated Poly(ethylene glycol) (PEG-N₃)

A common starting material for this functionalization is azide-terminated poly(ethylene glycol) (PEG-N₃). The following protocol outlines a typical two-step synthesis from commercially available PEG-OH.

Protocol 1: Synthesis of PEG-N₃

Step 1: Mesylation of PEG-OH

-

Materials:

-

Poly(ethylene glycol) monomethyl ether (mPEG-OH)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure: a. Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 equivalents) dropwise to the stirred solution. d. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG-OMs.

Step 2: Azidation of mPEG-OMs

-

Materials:

-

mPEG-OMs from Step 1

-

N,N-Dimethylformamide (DMF) or Ethanol[4]

-

Sodium azide (NaN₃)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle or oil bath

-

-

Procedure: a. Dissolve the mPEG-OMs (1 equivalent) in DMF or ethanol in a round-bottom flask.[4] b. Add sodium azide (1.5-2.5 equivalents) to the solution.[4] c. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.[5] d. After cooling to room temperature, remove the solvent under reduced pressure.[4] e. Dissolve the residue in dichloromethane and wash with water to remove excess sodium azide and salts.[4] f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, mPEG-N₃.[4]

Characterization of PEG-N₃:

-

FTIR: A characteristic peak for the azide group (N₃) should appear around 2100 cm⁻¹.[6]

-

¹H NMR: Successful conversion can be confirmed by the disappearance of the mesyl protons and the appearance of a new signal corresponding to the methylene protons adjacent to the azide group.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a detailed protocol for the "clicking" of this compound onto the prepared azide-terminated polymer.

Protocol 2: CuAAC Functionalization of PEG-N₃

Materials:

-

Azide-terminated PEG (PEG-N₃)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

A suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like THF or DMF)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligands (optional but recommended for bioconjugation)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., Schlenk flask)

Reaction Scheme:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. polymersource.ca [polymersource.ca]

Metal-catalyzed cross-coupling of 3-Ethynyl-pyridine 1-oxide

Application Note: Precision Functionalization of 3-Ethynylpyridine 1-Oxide

Executive Summary

3-Ethynylpyridine 1-oxide (CAS 49836-11-5) represents a high-value "Janus" scaffold in medicinal chemistry, possessing two distinct orthogonal handles: a terminal alkyne for C-C/C-N bond formation and a pyridine N-oxide moiety that activates the ring for C-H functionalization while serving as a masked pyridine.

This guide addresses the specific challenges of functionalizing this substrate, particularly the risk of catalytic deoxygenation and metal center poisoning. We provide validated protocols for Sonogashira cross-coupling (preserving the N-oxide) and CuAAC (Click) cycloaddition , alongside an advanced workflow for sequential C-H activation.

Mechanistic Considerations & Critical Insights

Before initiating experimentation, researchers must understand the electronic and coordinative behavior of the substrate to avoid common pitfalls.

A. The Deoxygenation Trap

While the N-oxide moiety activates the pyridine ring for nucleophilic attack and C-H activation, it is susceptible to Pd-catalyzed deoxygenation .

-

Risk Factor: High temperatures (>100°C) combined with bidentate phosphine ligands (e.g., dppf) and triethylamine can reductively cleave the N-O bond, yielding the parent pyridine [1].

-

Mitigation: Perform Sonogashira couplings at moderate temperatures (≤60°C) using monodentate phosphines (PPh3) or NHC ligands, which are less prone to facilitating the oxygen transfer mechanism.

B. Catalyst Poisoning

The oxygen atom of the N-oxide is a hard Lewis base (pK_a ~ 0.79 for conjugate acid) and can coordinate to Lewis acidic metal centers (Cu(I), Pd(II)).

-

Impact: In Cu-catalyzed reactions (Click), the substrate may sequester the catalyst, stalling the cycle.

-

Solution: Use of chelating ligands (e.g., THPTA, TBTA) in Click chemistry to outcompete the N-oxide for the copper center while maintaining catalytic activity.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for 3-ethynylpyridine 1-oxide, highlighting the sequential logic of functionalization.

Figure 1: Divergent functionalization pathways. The N-oxide moiety is preserved during alkyne functionalization to serve as a directing group for subsequent C-H activation.

Experimental Protocols

Protocol A: Sonogashira Cross-Coupling (N-Oxide Preserving)

Objective: Coupling with Aryl Iodides without deoxygenation.

Materials:

-

Substrate: 3-Ethynylpyridine 1-oxide (1.0 equiv)

-

Electrophile: Aryl Iodide (1.1 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

-

Co-catalyst: CuI (5-10 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk flask or reaction vial and cool under a stream of Argon/Nitrogen.

-

Reagent Addition: Add 3-ethynylpyridine 1-oxide, Aryl Iodide, and Pd(PPh₃)₂Cl₂. If using solid aryl iodides, add them now.

-

Solvent/Base: Add anhydrous THF (or DMF for solubility) and Et₃N via syringe. Degas the solution by bubbling Argon for 5 minutes.

-

Initiation: Add CuI last (to prevent rapid homocoupling before Pd insertion). Seal the vessel.

-

Reaction: Stir at room temperature to 60°C . Monitor by TLC/LCMS.

-

Note: Avoid heating >80°C to minimize deoxygenation risks.

-

-

Workup: Dilute with EtOAc, wash with water and brine. The N-oxide product will be more polar than standard Sonogashira products; ensure the aqueous layer is not discarding the product.

-

Purification: Flash chromatography on silica gel. Eluent: DCM/MeOH (gradient 99:1 to 90:10).

Protocol B: CuAAC "Click" Cycloaddition

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Substrate: 3-Ethynylpyridine 1-oxide (1.0 equiv)

-

Azide: R-N₃ (1.0 equiv)

-

Catalyst Source: CuSO₄·5H₂O (5-10 mol%)

-

Reductant: Sodium Ascorbate (20 mol%)

-

Ligand: THPTA or TBTA (5-10 mol%) — Critical for N-oxide substrates.

-

Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Procedure:

-

Preparation: Dissolve the alkyne and azide in t-BuOH/H₂O (1:1).

-

Catalyst Premix: In a separate small vial, mix CuSO₄ and THPTA ligand in water to form the blue complex. Add this to the main reaction mixture.

-

Activation: Add Sodium Ascorbate (freshly prepared aqueous solution). The mixture should turn colorless or pale yellow.

-

Reaction: Stir vigorously at room temperature for 2–12 hours.

-

Observation: If the reaction turns green (Cu(II) oxidation) or brown (precipitate), add additional ascorbate.

-

-

Workup: Dilute with water. If the product precipitates, filter and wash.[1] If soluble, extract with n-Butanol or DCM (depending on polarity).

-

Purification: Recrystallization or Silica Chromatography (DCM/MeOH).

Data Summary & Troubleshooting

| Parameter | Sonogashira (Protocol A) | Click Reaction (Protocol B) |

| Primary Risk | Deoxygenation of N-oxide | Catalyst sequestration by N-oxide |

| Temp Limit | Max 60°C | Room Temperature (usually sufficient) |

| Catalyst | Pd(PPh₃)₂Cl₂ (Avoid Pd/dppf at high temp) | Cu(I) / THPTA |

| Major Byproduct | Glaser Homocoupling (Di-alkyne) | N/A (High specificity) |

| Purification | High Polarity (Use MeOH/DCM) | High Polarity (Use MeOH/DCM) |

Troubleshooting Guide:

-

Low Yield in Sonogashira: If homocoupling dominates (dimer formation), strictly exclude oxygen and add the alkyne slowly to the catalyst/aryl iodide mixture.

-

Deoxygenation Observed: Switch solvent to DMF and lower temperature to 40°C. Ensure base is not in huge excess if using forcing conditions.

-

Stalled Click Reaction: The N-oxide oxygen may be coordinating Cu. Increase Cu loading to 15 mol% or ensure THPTA ligand is used (1:1 ratio with Cu) to protect the metal center.

Advanced Application: Sequential C-H Activation

Once the alkyne is functionalized, the N-oxide moiety can serve as a powerful directing group for C-H activation at the C2 position, a strategy pioneered by the Fagnou group [2].

Protocol Outline (C2-Arylation):

-

Substrate: Product from Protocol A or B.

-

Conditions: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), Aryl Bromide, PivOH (30 mol%), Toluene, 110°C.

-

Mechanism: The N-oxide coordinates Pd, directing insertion into the adjacent C-H bond.

-

Utility: Allows for the rapid construction of polysubstituted pyridines without pre-functionalized starting materials.

References

-

Fuentes, J. A., & Clarke, M. L. (2008).[2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines.[3] Synlett, 2008(16), 2579-2582.

-

Campeau, L. C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Azine N-Oxides. Journal of the American Chemical Society, 128(36), 11786-11787.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethynyl-pyridine 1-oxide

Welcome to the dedicated technical support guide for the purification of 3-Ethynyl-pyridine 1-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique chemical nature of this compound—possessing a basic N-oxide, an acidic terminal alkyne, and sensitivity to environmental factors—presents specific challenges during purification. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing not just solutions but the underlying chemical principles to help you make informed decisions in your experiments.

Issue 1: My product is streaking badly on a silica gel column, and the final yield is very low.

Q: Why is my this compound showing poor chromatographic behavior on standard silica gel, leading to significant product loss?

A: This is a classic problem encountered with basic compounds like pyridine N-oxides on standard silica gel. The issue stems from the interaction between the lone pair of electrons on the oxygen of the N-oxide and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, adsorption leads to several problems:

-

Significant Tailing/Streaking: The product does not move in a tight band, smearing down the column and leading to poor separation.

-

Irreversible Adsorption: A portion of your compound gets permanently stuck to the stationary phase, drastically reducing your recovery.

-

On-Column Decomposition: The acidic nature of silica can catalyze the degradation of sensitive molecules, especially those with functionalities like a terminal alkyne.

Solutions & Explanations:

-

Deactivate the Silica Gel with a Base: The most common and effective solution is to neutralize the acidic silanol groups. This is achieved by incorporating a small amount of a volatile tertiary amine, typically triethylamine (Et₃N), into your mobile phase.[1]

-

Causality: The triethylamine, being a stronger base, will preferentially bind to the acidic sites on the silica gel, effectively "masking" them from your product. This allows the this compound to elute based on polarity interactions with the mobile phase, resulting in symmetrical peaks and significantly improved recovery.

-

-

Switch to an Alternative Stationary Phase: If deactivation is insufficient or if your molecule is exceptionally sensitive, consider a different adsorbent.

-

Neutral Alumina (Al₂O₃): Alumina is generally less acidic than silica and is an excellent alternative for purifying basic compounds. Ensure you use Brockmann Grade II or III, as the most active grade (Grade I) can also cause decomposition.

-

Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. Your polar N-oxide would elute early with polar mobile phases like water/acetonitrile or water/methanol. This is a powerful method but may require more development to find the right conditions.

-

Experimental Protocol: Deactivated Silica Gel Flash Chromatography

-

Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Dichloromethane:Methanol). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

-

Pack the Column: Pack your column with the prepared slurry as you normally would.

-

Equilibrate: Flush the packed column with at least 3-5 column volumes of the triethylamine-containing eluent. This step is critical to ensure the entire stationary phase is deactivated before you load your sample.[1]

-

Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorbing the crude material onto a small amount of silica ("dry loading") is often the best method to ensure a tight starting band.

-

Elute and Collect: Run the column using a gradient elution, slowly increasing the polarity. Monitor the fractions by TLC.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

| Parameter | Recommendation for this compound | Rationale |

| Stationary Phase | Silica Gel (deactivated with 0.5-1% Et₃N) or Neutral Alumina | Mitigates acidic sites, preventing tailing and decomposition.[1] |

| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with low polarity and increase gradually. The N-oxide is quite polar. |

| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups on the silica surface. |

| Loading Method | Dry Loading (adsorbed onto silica) | Promotes a narrow band and better separation. |

Issue 2: The purified product is a hygroscopic, sticky oil that refuses to crystallize.

Q: I've removed the solvent, but my this compound remains a viscous oil instead of the expected solid. How can I induce crystallization?

A: This is a frequent challenge, as pyridine N-oxides are notoriously hygroscopic.[2][3][4] The presence of even trace amounts of water or residual solvent can act as an "impurity" that inhibits the formation of a crystal lattice, resulting in an oil or gum.

Solutions & Explanations:

-

Rigorous Drying: Ensure your combined organic fractions were thoroughly dried with an anhydrous salt (like Na₂SO₄ or MgSO₄) before solvent removal. Co-evaporation with an anhydrous solvent like toluene can help azeotropically remove residual water.

-

Strategic Solvent Selection for Recrystallization: The key is to find a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures.[5] Given that this compound is a polar molecule, you will need a solvent system of low to medium polarity.

-

Induce Crystallization: If crystals do not form spontaneously upon cooling, you may need to intervene:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution. This seed crystal will act as a template for further crystallization.

-

Trituration: Add a non-polar solvent (like hexanes or diethyl ether) in which your compound is insoluble to the oil. Vigorously stir or sonicate the mixture. This can "shock" the oil into precipitating as a solid, which can then be filtered.

-

Experimental Protocol: Recrystallization from a Mixed Solvent System

-

Dissolution: In a flask, dissolve your oily product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or isopropanol).

-

Addition of Anti-Solvent: While the solution is still warm, slowly add a non-polar "anti-solvent" (e.g., hexanes or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the point of saturation.

-

Clarification: Add a few drops of the hot solvent until the solution becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling encourages the formation of larger, purer crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (4°C) for at least an hour to maximize crystal formation.[6]

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route, but common impurities include:

-

Starting Material: Unreacted 3-ethynylpyridine.

-

Oxidizing Agent Byproducts: If using m-CPBA, you will have m-chlorobenzoic acid. If using hydrogen peroxide in acetic acid, you may have residual acids.[7]

-

Deoxygenated Product: The N-oxide can be reduced back to the parent pyridine under certain conditions.

-

Polymerized Material: Terminal alkynes can sometimes polymerize, especially if exposed to certain metals, heat, or air.

-

Water: As the product is hygroscopic, water from the workup or the atmosphere is a very common impurity.[4]

Q2: How should I properly handle and store my purified this compound?

A: Proper handling and storage are critical to maintain the purity of your compound. Commercial suppliers note that the parent compound, 3-ethynylpyridine, is air and heat sensitive.[8] The N-oxide is also hygroscopic.

-

Atmosphere: Handle and store under an inert atmosphere (Nitrogen or Argon).[9]

-

Moisture: Store in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.[9]

-

Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended.

-

General Handling: Always use clean, dry glassware. Avoid contact with incompatible materials like strong oxidizing agents.[9]

Q3: What is the best overall purification strategy for this compound?

A: The optimal strategy depends on the scale and the nature of the impurities. The following workflow provides a general decision-making process.

Caption: Decision workflow for purifying this compound.

Q4: Can I purify this compound using distillation?

A: While the parent compound, 3-ethynylpyridine, can be distilled under reduced pressure (83-84 °C/30 mmHg), this is generally not recommended for the N-oxide. Pyridine N-oxides have significantly higher boiling points and are often less thermally stable. There is a high risk of decomposition at the temperatures required for distillation, even under high vacuum. Purification by chromatography or recrystallization is a much safer and more effective approach.

References

- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.

- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.

-

Electronic Supplementary Information (ESI) A Molecular Beams and Computational Study on the Barrierless Gas Phase Formation of. Available at: [Link]

-

Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Recent trends in the chemistry of pyridine N-oxides - Arkivoc. Available at: [Link]

-

3-Ethynylpyridine | C7H5N | CID 186003 - PubChem - NIH. Available at: [Link]

-

Pyridine-N-Oxide - Jubilant Ingrevia. Available at: [Link]

-

Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC - NIH. Available at: [Link]

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

-

Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube. Available at: [Link]

-

Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

-

Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation - MDPI. Available at: [Link]

-

Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. Available at: [Link]

-

Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed. Available at: [Link]

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. labproinc.com [labproinc.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Support Center: A Guide to Scaling Up the Production of 3-Ethynyl-pyridine 1-oxide

Welcome to the comprehensive technical support center for the scaled-up production of 3-Ethynyl-pyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Here, we move beyond rudimentary protocols to address the nuanced challenges of transitioning this synthesis from the laboratory bench to pilot and production scales.

I. Process Overview: A Two-Stage Synthesis

The production of this compound is typically achieved in a two-step synthetic sequence. The initial and often most complex stage is the formation of the 3-ethynylpyridine intermediate, followed by a selective N-oxidation. Each of these steps presents unique challenges that are magnified during scale-up.

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of this compound synthesis.

Sonogashira Coupling Stage

Q1: What are the most critical parameters to control during the scale-up of the Sonogashira coupling reaction?

A1: When scaling up, the most critical parameters are:

-

Inert Atmosphere: Oxygen can lead to the highly undesirable Glaser-type homocoupling of the alkyne, consuming your starting material and complicating purification.[1][2] It is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

-

Catalyst Loading and Activity: While laboratory-scale reactions might tolerate higher catalyst loadings, at an industrial scale, minimizing palladium usage is economically critical. However, excessively low catalyst concentrations can lead to stalled or incomplete reactions. It is crucial to determine the optimal catalyst loading during pilot runs. The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition and a failed reaction.[2]

-

Reagent Purity: The purity of the 3-halopyridine, the alkyne source, and the copper(I) cocatalyst is paramount. Impurities can poison the catalyst and inhibit the reaction.[2] Always use reagents from reputable suppliers and consider re-purification if issues arise.

-

Solvent and Base Selection: The choice of solvent and base is critical for reaction success. A common and effective combination is a mixture of dioxane and triethylamine (Et3N).[3] The base not only neutralizes the hydrogen halide formed but also influences the solubility of the reactants and the stability of the catalytic species.

Q2: My Sonogashira reaction is sluggish or has stalled. What are the likely causes and how can I troubleshoot this?

A2: A stalled Sonogashira reaction can be frustrating. Here's a systematic approach to troubleshooting:

-

Check for Oxygen Ingress: This is the most common culprit. Ensure all seals are secure and that your inert gas supply is functioning correctly.

-

Evaluate Catalyst Activity: If you observe the formation of palladium black, your catalyst has likely decomposed. Consider adding a fresh portion of the palladium catalyst and a phosphine ligand to regenerate the active catalytic species.

-

Assess Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst. If possible, analyze the purity of your reagents. Using freshly opened or purified reagents can often resolve the issue.

-

Increase Temperature: If the reaction is proceeding cleanly but slowly, a moderate increase in temperature can enhance the reaction rate. However, be cautious, as higher temperatures can also promote side reactions and catalyst decomposition.

-

Consider an Alternative Palladium Source or Ligand: If the issue persists, switching to a more robust catalyst system may be necessary. For instance, using a more electron-rich and sterically bulky phosphine ligand can improve the stability and activity of the palladium catalyst.[4]

Q3: How can I minimize the formation of the Glaser homocoupling byproduct?

A3: The formation of the di-alkyne byproduct is primarily due to the presence of oxygen. To minimize this:

-

Rigorous Degassing: Employ robust degassing techniques for all solvents and liquid reagents, such as sparging with an inert gas or freeze-pump-thaw cycles.[5]

-

Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While these may sometimes require different ligands or reaction conditions, they completely eliminate the primary pathway for Glaser coupling.[6][7]

-

Slow Addition of Alkyne: In some cases, the slow, subsurface addition of the terminal alkyne to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the homocoupling reaction.[1]

N-Oxidation Stage

Q4: What are the primary safety concerns when scaling up the N-oxidation of 3-ethynylpyridine?

A4: The N-oxidation step, particularly when using peracids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is highly exothermic. The primary safety concerns are:

-

Thermal Runaway: A rapid, uncontrolled increase in temperature can lead to a dangerous increase in pressure and potentially an explosion. It is crucial to have a robust cooling system and a well-calibrated temperature monitoring and control system.

-

Handling of Peroxides: Peracids are strong oxidizers and can be shock-sensitive, especially in their solid form or at high concentrations. Always handle them with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[8]

-

Solvent Compatibility: Ensure that the chosen solvent is compatible with the oxidizing agent. For instance, while dichloromethane is commonly used at the lab scale with m-CPBA, its volatility can be a concern at a larger scale.

Q5: How can I control the exotherm during the N-oxidation at a larger scale?

A5: Effective heat management is critical for a safe and successful large-scale N-oxidation:

-

Slow Addition of the Oxidizing Agent: The oxidizing agent should be added slowly and in a controlled manner to the solution of 3-ethynylpyridine. This allows the cooling system to dissipate the heat generated.

-

Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of handling the total heat output of the reaction. Perform a thorough process safety assessment to determine the required cooling capacity.

-

Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.

-

Continuous Flow Reactors: For very large-scale production, consider the use of a continuous flow microreactor. This technology offers superior heat and mass transfer, allowing for precise temperature control and a safer reaction environment.[9][10]

Q6: I am observing the formation of byproducts during the N-oxidation. What could be the cause?

A6: The primary challenge in the N-oxidation of 3-ethynylpyridine is achieving selectivity for the nitrogen atom without reacting with the ethynyl group. Byproduct formation can occur due to:

-

Over-oxidation: Using an excessive amount of the oxidizing agent or running the reaction for too long can lead to the oxidation of the alkyne or other undesired side reactions.

-

Reaction with the Ethynyl Group: While the pyridine nitrogen is generally more nucleophilic, under certain conditions, the oxidizing agent can react with the triple bond. Careful control of reaction temperature and stoichiometry is key to minimizing this.

-

Use of Alternative Oxidants: If selectivity remains an issue, consider alternative, milder oxidizing agents. For example, catalytic systems based on hydrogen peroxide with a suitable catalyst can sometimes offer higher selectivity.[11]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the scale-up process.

| Problem | Potential Cause(s) | Recommended Solution(s) |